Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC17821242
Molecular Formula: C7H10N2O4S2
Molecular Weight: 250.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10N2O4S2 |
---|---|
Molecular Weight | 250.3 g/mol |
IUPAC Name | ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C7H10N2O4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3,(H2,8,11,12) |
Standard InChI Key | PPSWXNDZGLIISA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)N |
Introduction
Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole family. Its structure comprises a thiazole ring substituted with a sulfamoyl group, an ethyl ester, and a carboxylate group. This compound has gained attention in medicinal chemistry due to its unique chemical properties and potential biological activities, making it a candidate for pharmaceutical research and drug development.
Structural Features
The molecular structure of Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate can be described as:
-
Core Ring: A thiazole ring (a five-membered heterocyclic ring containing sulfur and nitrogen).
-
Functional Groups:
-
A sulfamoyl group (-SO2NH2) at the 5th position.
-
An ethyl ester (-COOEt) at the 4th position.
-
A methyl group (-CH3) at the 2nd position.
-
These features contribute to its solubility in organic solvents and its reactivity in various chemical reactions.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 250.30 g/mol.
General Synthesis Pathway
The synthesis of Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate involves:
-
Formation of the thiazole ring via cyclization reactions.
-
Introduction of the sulfamoyl group using sulfonation techniques.
-
Esterification to form the ethyl ester group.
Reaction Conditions
Optimized reaction conditions include:
-
Use of catalysts to enhance reaction rates.
-
Controlled pH levels for selective functionalization.
-
Purification steps such as recrystallization or chromatography to ensure high yield and purity.
Mechanism of Action
Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate interacts with biological targets through its sulfamoyl and carboxylate groups, which facilitate binding to enzymes or receptors.
Potential Applications
Research indicates that compounds with similar structures exhibit:
-
Antimicrobial Properties: Effective against bacterial strains due to its ability to disrupt microbial enzyme activity.
-
Anti-inflammatory Effects: Likely due to inhibition of inflammatory mediators .
Comparative Studies
Studies on related thiazole derivatives highlight the significance of structural modifications on biological activity:
Derivative | Activity |
---|---|
Thiazoles with electron-withdrawing groups | Enhanced antibacterial activity . |
Thiazoles with ester groups | Improved solubility and bioavailability . |
Experimental Validation
Standard techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are used for characterization, confirming the compound's structure and purity .
Applications in Medicinal Chemistry
Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate has been explored for:
-
Drug Development: Due to its ability to bind biological targets effectively.
-
Chemical Probes: In research settings for understanding enzyme mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume